N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of p-anisaldehyde with acetone and ammonium acetate to form a key intermediate, which is then subjected to further reactions to introduce the piperidinyl and pyrazolopyrimidinyl moieties .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly as a Janus kinase inhibitor
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as Janus kinase enzymes. By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: An intermediate in the synthesis of tofacitinib.
N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another related compound with similar structural features.
Uniqueness
N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both piperidinyl and pyrazolopyrimidinyl moieties, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C19H24N6O |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H24N6O/c1-13-8-10-25(11-9-13)19-22-17(16-12-20-24(2)18(16)23-19)21-14-4-6-15(26-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3,(H,21,22,23) |
InChI Key |
QJWAVZALGVSSPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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